N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an ethylsulfamoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.
Sulfamoylation: The piperazine intermediate is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Sodium hydroxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides structural stability. The sulfonamide group is crucial for its biological activity, potentially inhibiting specific enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
Uniqueness
N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to biological targets compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3S/c1-16(26)23-18-4-8-20(9-5-18)29(27,28)22-10-11-24-12-14-25(15-13-24)19-6-2-17(21)3-7-19/h2-9,22H,10-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKNEHDWPZFZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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